![molecular formula C12H14N4OS B14680753 (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one CAS No. 39765-31-6](/img/structure/B14680753.png)
(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining an ethylimino group, a methyl group, and a thiazolyl hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolyl hydrazinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one: Similar in structure but with variations in the substituents.
This compound: Another similar compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
39765-31-6 |
|---|---|
Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(ethylamino)-4-methyl-5-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C12H14N4OS/c1-3-13-10-6-8(2)9(7-11(10)17)15-16-12-14-4-5-18-12/h4-7,13,17H,3H2,1-2H3 |
InChI Key |
UAOXXOCNRGNKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)C)N=NC2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
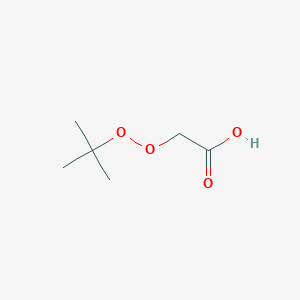
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)

![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
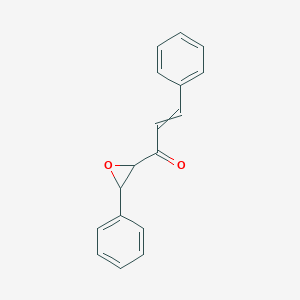


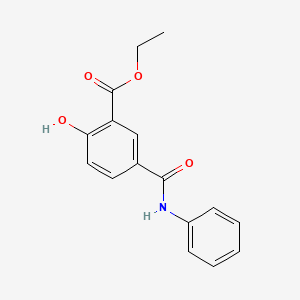
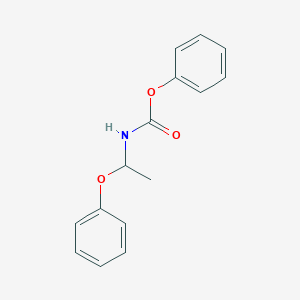
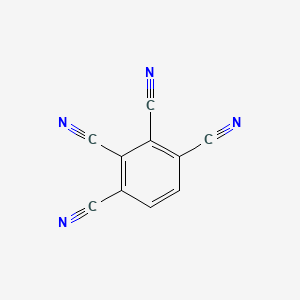
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)


